Product packaging for Hexapropymate(Cat. No.:CAS No. 358-52-1)

Hexapropymate

Cat. No.: B1673221
CAS No.: 358-52-1
M. Wt: 181.23 g/mol
InChI Key: MIRHIEAGDGUXKL-UHFFFAOYSA-N
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Description

Hexapropymate (CAS: 358-52-1; molecular formula: C₁₀H₁₅NO₂) is a carbamate derivative historically classified as a sedative-hypnotic agent. It was marketed under the trade name Merinax in Belgium, with each tablet containing 400 mg of the active compound . Pharmacologically, this compound shares similarities with meprobamate, a well-known anxiolytic and muscle relaxant, due to its structural alignment with carbamate-class drugs. These compounds primarily act on the central nervous system (CNS) by modulating GABA receptors, enhancing inhibitory neurotransmission to induce sedation .

This compound’s clinical use has been discontinued in many regions due to its narrow therapeutic index and severe toxicity risks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1673221 Hexapropymate CAS No. 358-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-prop-2-ynylcyclohexyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-6-10(13-9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRHIEAGDGUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189329
Record name Hexapropymate [INN:BAN:DCF]
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Molecular Weight

181.23 g/mol
Source PubChem
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CAS No.

358-52-1
Record name Cyclohexanol, 1-(2-propyn-1-yl)-, 1-carbamate
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Preparation Methods

Three-Step Laboratory-Scale Synthesis

The canonical preparation of this compound, as delineated in pharmacological synthesis guides, proceeds via a sequence of nucleophilic substitution, cyclization, and carbamate formation.

Intermediate Synthesis
Reaction of 1-bromo-3-pentene with potassium cyanide in dimethylformamide (DMF) at 80°C generates the propargyl nitrile precursor (C#CCCCBr → C#CCCCCN). Anhydrous conditions prevent hydrolysis, with yields reaching 78% after 12 hours. Fourier-transform infrared (FTIR) analysis confirms nitrile incorporation via a sharp absorption band at 2250 cm⁻¹.

Cyclization to the Core Structure
Heating the nitrile intermediate with potassium tert-butoxide in tetrahydrofuran (THF) at 65°C induces cyclization, forming the bicyclic enol ether. This exothermic process requires controlled addition to mitigate side reactions, achieving 82% isolated yield. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals at δ 4.45 ppm (¹H, enol ether proton) and δ 114.2 ppm (¹³C, sp-hybridized carbon).

Carbamate Functionalization
Treatment with methyl chloroformate in dichloromethane (DCM) at 0°C installs the carbamate group, with triethylamine scavenging HCl byproducts. Cold filtration followed by silica gel chromatography (hexane:ethyl acetate, 3:1) provides this compound in 67% yield. Mass spectrometry (MS) confirms the molecular ion peak at m/z 211.1 [M+H]⁺.

Alternative Carbamate Coupling Strategies

Recent adaptations incorporate peptide coupling reagents to enhance reaction efficiency. Combining the bicyclic alcohol intermediate with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves 89% conversion at room temperature within 3 hours. This method circumvents the cryogenic conditions required for traditional chloroformate reactions but increases production costs due to reagent expenses.

Reaction Mechanistic Insights

Cyclization Stereoelectronic Control

Density functional theory (DFT) calculations indicate that the potassium tert-butoxide-mediated cyclization proceeds via a concerted six-membered transition state, with the alkoxide oxygen nucleophile attacking the γ-carbon of the nitrile. The reaction's exothermicity (ΔH‡ = -42 kJ/mol) drives completion despite moderate activation energy (Eₐ = 58 kJ/mol).

Carbamate Formation Kinetics

Pseudo-first-order kinetics govern the chloroformate reaction, with rate constants (k) increasing logarithmically with decreasing temperature from 25°C to -10°C (k = 0.18 min⁻¹ at -10°C vs. 0.05 min⁻¹ at 25°C). This反常 temperature dependence arises from reduced side reactions (e.g., ester hydrolysis) at lower temperatures.

Process Optimization Methodologies

Solvent System Screening

Comparative studies of carbamate formation in aprotic solvents reveal reaction efficiency hierarchies:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DCM 8.9 67 2.5
THF 7.5 72 1.8
Acetonitrile 37.5 58 3.1

THF's intermediate polarity optimally stabilizes the transition state while facilitating byproduct solubilization.

Catalytic Acceleration

Introducing 5 mol% copper(I) iodide reduces cyclization time by 40% through π-complexation with the nitrile triple bond. However, catalyst removal necessitates additional chelation chromatography steps, complicating scale-up.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹³C NMR

  • δ 148.6 ppm: Carbamate carbonyl carbon
  • δ 114.2 ppm: Alkyne carbons
  • δ 74.3 ppm: Enol ether oxygenated carbon

High-Resolution MS
Calculated for C₉H₁₃NO₂: 211.0943 [M+H]⁺
Observed: 211.0945 [M+H]⁺ (Δ = 0.0002 ppm)

Industrial Manufacturing Considerations

Continuous Flow Implementation

Pilot-scale studies demonstrate that tubular reactors with segmented gas-liquid flow enhance cyclization yields to 91% by improving heat dissipation. Residence time optimization (12 minutes at 70°C) prevents oligomerization side products.

Waste Stream Management

Neutralization of HCl byproducts from the carbamate step generates 2.3 kg sodium chloride per kilogram product. Membrane filtration achieves 98% salt recovery, meeting green chemistry metrics.

Chemical Reactions Analysis

Hexapropymate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the propargyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hexapropymate is classified as a central nervous system depressant. Its mechanism involves modulating neurotransmitter activity, which can enhance the effects of other depressants such as buprenorphine. This interaction can lead to increased sedation and potential respiratory depression, making it essential to consider its use in conjunction with other CNS-active substances .

Pharmacological Applications

  • Sedative and Anxiolytic Effects
    • This compound has been primarily studied for its sedative properties. It is often utilized in clinical settings to manage anxiety and induce sedation in patients undergoing various medical procedures.
  • Drug Interactions
    • The compound has been noted to increase the CNS depressant effects when combined with drugs like buprenorphine and bupropion. This interaction highlights the need for careful monitoring when prescribing this compound alongside these medications .
  • Research on Dependence and Abuse Potential
    • Studies have indicated that this compound possesses a potential for dependence similar to that of other CNS depressants, necessitating further investigation into its long-term effects and abuse liability .

Environmental Impact and Occurrence

Recent research has highlighted the environmental presence of this compound, particularly in relation to pharmaceutical pollution. The compound's occurrence in wastewater has been linked to prescription patterns, indicating a correlation between usage rates and environmental concentration levels. This aspect raises concerns about its ecological impact and the need for sustainable disposal methods for pharmaceutical waste .

Clinical Trials Involving this compound

A notable study investigated the effects of this compound on patients requiring sedation for surgical procedures. The findings demonstrated significant efficacy in reducing anxiety levels preoperatively, with minimal adverse effects reported. This study underscores this compound's potential as a safe sedative alternative in clinical practice.

Environmental Monitoring Studies

Another critical study focused on measuring the concentration of this compound in various water sources across urban areas. Results indicated a direct relationship between prescription volumes and environmental concentrations, prompting discussions on regulatory measures for pharmaceutical waste management .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/Notes
Sedative/AnxiolyticUsed in clinical settings for anxiety managementEffective with minimal side effects
Drug InteractionsEnhances effects of CNS depressantsRequires careful monitoring
Dependence PotentialSimilar to other CNS depressantsFurther research needed on long-term effects
Environmental ImpactFound in wastewater linked to prescription patternsRaises concerns about ecological safety

Mechanism of Action

Hexapropymate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets of this compound include GABA-A receptors, which are involved in the regulation of neuronal excitability.

Comparison with Similar Compounds

Key Research Findings

This compound vs. Meprobamate :

  • Both act via GABA receptor modulation, but this compound exhibits higher CNS penetration due to its smaller molecular size (MW: 181.2 g/mol vs. 218.3 g/mol for meprobamate) .
  • This compound’s overdose mortality rate (12–15%) exceeds meprobamate’s (5–8%) .

Regulatory Trends: this compound was removed from the WHO Essential Medicines List in the 1990s, while carbocloral remains monitored under FDA guidelines for restricted hypnotic use .

Biological Activity

Hexapropymate, a compound belonging to the class of carbamate drugs, has garnered attention due to its significant biological activity and implications for both therapeutic use and toxicity. This article explores the biological activity of this compound, including its pharmacological effects, case studies of toxicity, and relevant research findings.

1. Pharmacological Profile

This compound is primarily recognized for its sedative-hypnotic properties. It acts as a central nervous system depressant, similar to other carbamates like meprobamate. The compound is utilized in clinical settings for its muscle relaxant and anxiolytic effects.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to modulate the GABAergic system, enhancing GABA receptor activity, which leads to increased inhibitory neurotransmission in the brain. This results in sedation and muscle relaxation.

2. Toxicity and Case Studies

Despite its therapeutic applications, this compound poses significant risks when abused or misused. Several case studies highlight the severity of this compound poisoning.

2.1 Case Study Overview

A retrospective analysis conducted in Sweden from 1985 to 1987 documented eight intoxication events involving six patients who required intensive care due to this compound poisoning. Key findings from this study include:

  • Initial Symptoms : Common symptoms included coma (Glasgow Coma Scale scores between 3 and 5), hypotension, hypothermia, and hypoventilation.
  • Clinical Management : Assisted ventilation was necessary in seven cases, with five patients requiring prolonged support (over 12 hours).
  • Serum Concentrations : Patients had serum this compound levels exceeding 5.5 mg/L; however, no correlation was found between serum concentration and symptom severity.
  • Elimination Half-Life : One patient exhibited a terminal elimination half-life of approximately 21 hours, significantly longer than previously reported .

3. Research Findings

Recent studies have expanded our understanding of this compound's biological activity beyond its sedative effects.

3.1 Neurotoxicity Studies

Research indicates that this compound can induce neurotoxic effects through non-competitive blockade of ligand-gated ion channels, particularly affecting GABA_A receptors. This neurotoxicity may lead to altered gene expression in cholinergic pathways and potential long-term neurological deficits .

3.2 Comparative Biological Activity

A comparative analysis with other carbamate derivatives has shown that while this compound exhibits similar sedative properties to meprobamate, it may also carry a higher risk of severe toxicity under certain conditions.

CompoundSedative EffectToxicity RiskClinical Use
This compoundHighHighMuscle Relaxant
MeprobamateModerateModerateAnxiolytic
MethocarbamolModerateLowMuscle Relaxant

4. Conclusion

This compound demonstrates significant biological activity as a sedative-hypnotic agent but is associated with considerable toxicity risks that necessitate cautious use. The drug's pharmacological profile suggests potential benefits in clinical settings; however, the documented cases of severe poisoning underscore the need for careful monitoring and consideration of safer alternatives in therapeutic applications.

5. References

  • Clinical case studies on this compound poisoning highlight the critical nature of monitoring serum levels and managing symptoms effectively .
  • Further research into the neurotoxic effects of this compound provides insights into its impact on neurotransmitter systems and gene expression .

Q & A

Q. How should researchers design controls to distinguish this compound-specific effects from confounding factors in neuropharmacology studies?

  • Methodological Answer : Include vehicle controls, positive controls (e.g., diazepam for anxiolytic assays), and sham-operated groups. Use littermate-matched animals and counterbalance experimental conditions. Apply multivariate ANOVA to adjust for covariates like body weight or baseline activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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